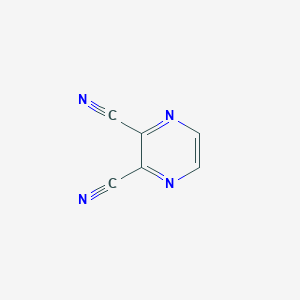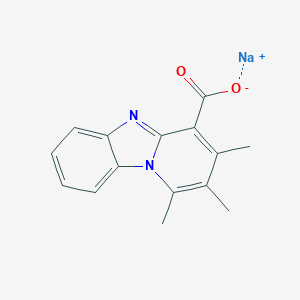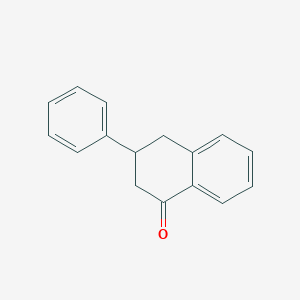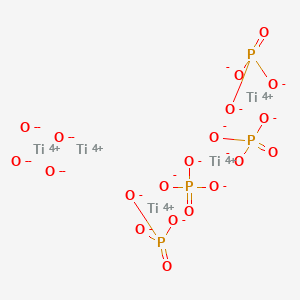
Oxygen(2-);titanium(4+);tetraphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxygen(2-);titanium(4+);tetraphosphate, also known as TiOPP, is a titanium-based compound that has been extensively studied for its potential applications in various fields. This compound has been found to possess unique properties that make it suitable for use in scientific research.
Wirkmechanismus
The mechanism of action of Oxygen(2-);titanium(4+);tetraphosphate is based on its ability to absorb light energy and transfer it to surrounding molecules. This process leads to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The ROS generated by Oxygen(2-);titanium(4+);tetraphosphate can also be used to destroy cancer cells and bacteria.
Biochemische Und Physiologische Effekte
Oxygen(2-);titanium(4+);tetraphosphate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. Oxygen(2-);titanium(4+);tetraphosphate has also been found to stimulate the production of collagen in cells, which makes it suitable for use in tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
Oxygen(2-);titanium(4+);tetraphosphate has several advantages for use in lab experiments. It is easy to synthesize, stable in solution, and has a long shelf life. However, Oxygen(2-);titanium(4+);tetraphosphate is also highly reactive and can induce oxidative stress in cells, which can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the use of Oxygen(2-);titanium(4+);tetraphosphate in scientific research. One potential application is in the development of new cancer therapies. Oxygen(2-);titanium(4+);tetraphosphate has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new treatments. Oxygen(2-);titanium(4+);tetraphosphate could also be used as a biomaterial for tissue engineering, as it has been shown to stimulate the production of collagen in cells. Additionally, Oxygen(2-);titanium(4+);tetraphosphate could be used as a photocatalyst for the degradation of organic pollutants in water. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, Oxygen(2-);titanium(4+);tetraphosphate is a titanium-based compound that has been extensively studied for its potential applications in various fields. It has been found to possess unique properties that make it suitable for use in scientific research. Oxygen(2-);titanium(4+);tetraphosphate has been used as a photocatalyst, a drug delivery system, and a biomaterial for tissue engineering. Its mechanism of action is based on its ability to absorb light energy and transfer it to surrounding molecules, leading to the formation of ROS that can induce oxidative stress in cells. Oxygen(2-);titanium(4+);tetraphosphate has several advantages for use in lab experiments, but its highly reactive nature can also be a limitation. There are several future directions for the use of Oxygen(2-);titanium(4+);tetraphosphate in scientific research, including the development of new cancer therapies, the use as a biomaterial for tissue engineering, and the use as a photocatalyst for the degradation of organic pollutants in water.
Synthesemethoden
Oxygen(2-);titanium(4+);tetraphosphate can be synthesized by a simple precipitation reaction between titanium(IV) chloride, sodium phosphate, and sodium hydroxide. The resulting compound is then purified through a series of washing and drying steps.
Wissenschaftliche Forschungsanwendungen
Oxygen(2-);titanium(4+);tetraphosphate has been extensively studied for its potential applications in various fields. It has been found to possess unique properties that make it suitable for use in scientific research. Oxygen(2-);titanium(4+);tetraphosphate has been used as a photocatalyst, a drug delivery system, and a biomaterial for tissue engineering.
Eigenschaften
CAS-Nummer |
12738-90-8 |
|---|---|
Produktname |
Oxygen(2-);titanium(4+);tetraphosphate |
Molekularformel |
O20P4Ti5 |
Molekulargewicht |
683.22 g/mol |
IUPAC-Name |
oxygen(2-);titanium(4+);tetraphosphate |
InChI |
InChI=1S/4H3O4P.4O.5Ti/c4*1-5(2,3)4;;;;;;;;;/h4*(H3,1,2,3,4);;;;;;;;;/q;;;;4*-2;5*+4/p-12 |
InChI-Schlüssel |
IZPCAZCWANUYEB-UHFFFAOYSA-B |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
Synonyme |
Titanium oxide phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



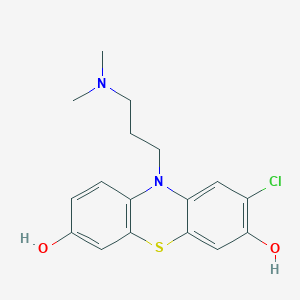
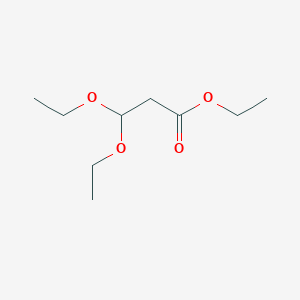


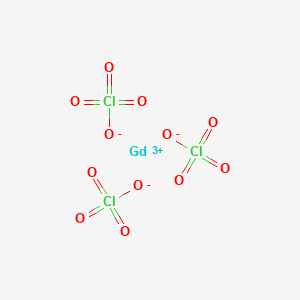

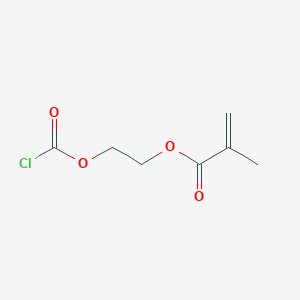
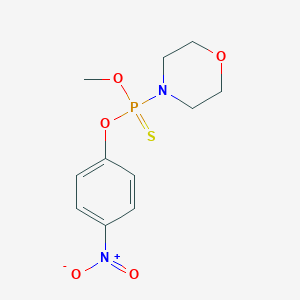
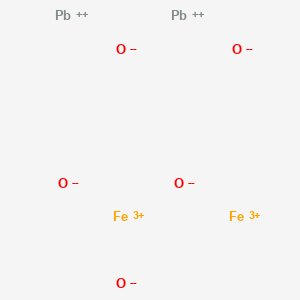

![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
